molecular formula C47H74N4O10 B608755 Lydicamycin CAS No. 133352-27-9

Lydicamycin

Cat. No. B608755
CAS RN: 133352-27-9
M. Wt: 855.127
InChI Key: BCOQUXPMOLQABB-CTAFOSPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lydicamycin is an organic compound with the molecular formula C47H74N4O10 . It is an antibiotic with activity against Gram-positive bacteria . The bacteria Streptomyces lydicamycinicus and Streptomyces platensis are known to produce lydicamycin .


Synthesis Analysis

Lydicamycins are polyketide antibiotics that belong to a family of hybrid nonribosomal peptide-polyketide scaffolds. They possess unique tetramic acid and pyrrolidine moieties at each end of their structures . The biosynthetic gene cluster of lydicamycins has been reported, and all congeners, including previously unreported compounds from one pathway, have been fully characterized through molecular networking .


Molecular Structure Analysis

The molecular structure of Lydicamycin includes unique tetramic acid and pyrrolidine moieties at each end of their structures . The molecular weight of Lydicamycin is 855.11 .


Chemical Reactions Analysis

Lydicamycins are produced through modular biosynthetic assembly lines, involving type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) .


Physical And Chemical Properties Analysis

Lydicamycin is a colorless powder . Its IR and *H NMR spectra have been characterized . The molecular formula of Lydicamycin is C47H74N4O10 .

Scientific Research Applications

Antibiotics

Lydicamycins are polyketide antibiotics . They belong to a family of hybrid nonribosomal peptide-polyketide scaffolds that possess unique tetramic acid and pyrrolidine moieties at each end of their structures . This makes them a potential candidate for the development of new antibiotics.

Bioengineering

The biosynthetic gene cluster of lydicamycins has been reported . This opens up possibilities for bioengineering processes to produce lydicamycins or similar compounds. The insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis might be applied to rationalize bioengineering processes for other similar homologues .

Drug Discovery

Only five lydicamycin congeners have been isolated so far . The chemical potential of the congeners in this family is far from being fully described . Therefore, there is a potential for discovering new drugs within this family of compounds.

Metabolic Network Analysis

The biosynthesis of lydicamycins involves a complex metabolic network . Studying this network can provide insights into the metabolic pathways of microorganisms and can be useful in various fields like metabolic engineering, synthetic biology, and systems biology.

Microbial Ecology

Lydicamycins are produced by certain strains of Streptomyces . Studying the production of these compounds can provide insights into the ecological roles of these microorganisms in their natural habitats.

Marine Biotechnology

The strain of Streptomyces that produces lydicamycins was derived from seawater . This suggests a potential application in marine biotechnology, where these compounds could be used for the development of marine-derived drugs or other marine bioproducts.

Mechanism of Action

Lydicamycin, also known as 2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a polyketide antibiotic with a unique structure and intriguing bioactivity .

Target of Action

The primary targets of Lydicamycin are Gram-positive bacteria . The compound exhibits potent antibacterial activity against these organisms, making it a promising candidate for the development of new antibiotics.

Mode of Action

Its unique structure, characterized by a pyrrolidine ring modified by an aminoiminomethyl group and a polyketide-derived carbon chain with multiple hydroxyl and olefinic functionalities, suggests a complex interaction with its bacterial targets .

Result of Action

The result of Lydicamycin’s action at the molecular and cellular level is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antibacterial activity is what makes Lydicamycin a potential candidate for antibiotic development.

Action Environment

The action of Lydicamycin can be influenced by environmental factors. For instance, Lydicamycin is produced by the bacteria Streptomyces lydicamycinicus and Streptomyces platensis , which are found in diverse environments, including the rhizosphere and marine environments . The production of Lydicamycin can be affected by the conditions of these environments, such as nutrient availability and temperature .

Safety and Hazards

While specific safety and hazard information for Lydicamycin is not available in the search results, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling such compounds .

Future Directions

The chemical potential of the congeners in the Lydicamycin family is far from being fully described . The findings from the study of its biosynthesis could provide new insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis and might be applied to rationalize bioengineering processes for other similar homologues .

properties

IUPAC Name

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSRCWWMQWCNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76170871

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.